Product packaging for Myristyl myristate(Cat. No.:CAS No. 3234-85-3)

Myristyl myristate

Cat. No.: B1200537
CAS No.: 3234-85-3
M. Wt: 424.7 g/mol
InChI Key: DZKXJUASMGQEMA-UHFFFAOYSA-N
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Description

Tetradecyl tetradecanoate is a tetradecanoate ester (myristate ester) resulting from the formal condensation of the carboxy group of tetradecanoic acid (myristic acid) with the hydroxy group of tetradecan-1-ol (myristyl alcohol). Used as an emollient. It has a role as an algal metabolite. It is a wax ester and a tetradecanoate ester. It derives from a tetradecan-1-ol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H56O2 B1200537 Myristyl myristate CAS No. 3234-85-3

Properties

IUPAC Name

tetradecyl tetradecanoate
Source PubChem
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InChI

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKXJUASMGQEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5047403
Record name Myristyl myristate
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Molecular Weight

424.7 g/mol
Source PubChem
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Physical Description

Other Solid
Record name Tetradecanoic acid, tetradecyl ester
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CAS No.

3234-85-3
Record name Myristyl myristate
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Record name Myristyl myristate
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Record name Tetradecanoic acid, tetradecyl ester
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Record name Tetradecyl myristate
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Record name MYRISTYL MYRISTATE
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Advanced Synthesis Methodologies and Catalysis in Myristyl Myristate Production

Biocatalytic Synthesis of Myristyl Myristate

Enzymatic Esterification Processes for this compound

Specific Lipase (B570770) Catalysts for this compound Production
Candida antarctica Lipase (Novozym 435) in this compound Synthesis

Candida antarctica lipase B (CALB), commercially known as Novozym 435, is a highly effective and widely utilized biocatalyst for the synthesis of this compound and other esters researchgate.netresearchgate.net. This immobilized lipase is favored due to its high enantioselectivity, stereoselectivity, and thermal stability, enabling high reaction rates and satisfactory operational stability in ester synthesis researchgate.net. Novozym 435 has demonstrated particular efficacy in solvent-free reaction systems researchgate.netnih.gov.

Studies have shown successful enzymatic esterification of myristic acid with myristyl alcohol using Novozym 435. For instance, the biocatalytic reaction to produce this compound can be performed with equimolar amounts of myristyl alcohol and myristic acid at 60°C in the presence of 1% (w/w) immobilized CALB (Novozym 435) researchgate.net. In the synthesis of isopropyl myristate, a similar ester, optimal conditions using Novozym 435 achieved conversions of up to 87.65% with a molar ratio of isopropyl alcohol to myristic acid of 15:1, 4% (w/w) catalyst loading, and agitation at 150 rpm at 60°C nih.govnih.gov. Another study on isopropyl myristate synthesis reported maximum experimental conversions of 92.4% under optimized conditions including an 8:1 molar ratio of isopropyl alcohol to myristic acid, 12.5% (w/w) molecular sieves, 4% (w/w) catalyst load, at 60°C, and a reaction time of 2.5 hours magritek.comresearchgate.net.

Factors Influencing Lipase Activity and Stability in this compound Biocatalysis

Several factors significantly influence the activity and stability of lipases, such as Novozym 435, in esterification reactions:

Temperature: Temperature is a crucial factor, with optimal ranges typically between 50°C and 80°C for Novozym 435 in ester synthesis mdpi.comscielo.brijoer.com. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation and reduced stability over time scielo.br.

Enzyme Concentration/Loading: The amount of biocatalyst used directly impacts the reaction rate and conversion. Optimal enzyme loading needs to be determined to ensure adequate reaction speed without incurring excessive costs mdpi.comnih.gov. Studies have shown optimal catalyst loads ranging from 1% to 5% (w/w) relative to substrates mdpi.comnih.govmagritek.comnih.gov.

Water Content/Activity: Water is a by-product of esterification and can reverse the reaction through hydrolysis, thus reducing the ester yield scielo.brijoer.comtandfonline.come3s-conferences.org. Controlling water content, often by using molecular sieves or other water removal techniques, is essential for maximizing conversion and enzyme stability ijoer.comtandfonline.comnih.govpreprints.org. The thermodynamic activity of water, rather than just its concentration, is correlated with lipase activity tandfonline.com.

Reaction Medium/Solvent: While solvent-free systems are preferred for their environmental benefits and efficiency with Novozym 435 mdpi.comnih.govnih.gov, the nature of the solvent, if used, can significantly influence enzyme activity and stability scielo.brtandfonline.comresearchgate.net. The polarity of the organic solvent can affect CALB activity nih.gov.

Agitation Speed: Adequate agitation ensures proper mixing of substrates and enzyme, minimizing external mass transfer resistance, especially in solid-liquid systems involving immobilized enzymes nih.govnih.gov.

Immobilization Method: The method of enzyme preparation and immobilization strongly influences its activity and stability, allowing for easy recovery and reuse tandfonline.come3s-conferences.orgtudelft.nl. Immobilization can enhance stability under adverse conditions like organic solvents and high temperatures tandfonline.com.

Reactor Design and Engineering for Biocatalytic this compound Synthesis

Reactor design plays a critical role in optimizing biocatalytic processes for this compound synthesis. While many studies on enzymatic ester synthesis focus on batch reactors due to their ease of operation, there is a growing interest in continuous reactor systems for industrial applications researchgate.netpreprints.orgum.es.

Batch Reactors (BR): These are the most common choice for initial studies and often provide successful results. They are typically jacketed and open-air, allowing for controlled temperature and stirring mdpi.compreprints.org. However, they operate in a non-steady state, which can complicate design equations preprints.org.

Packed-Bed Reactors (PBR): PBRs are suitable for continuous operations, especially with immobilized enzymes, offering advantages like easy enzyme recovery and reusability ijoer.comnih.gov. Studies on isopropyl myristate synthesis in PBRs have shown high conversion rates (e.g., 95%) under optimized conditions magritek.com. The use of water extraction columns in PBRs can significantly increase the half-life of the biocatalyst, making the process more stable ijoer.com.

Bubble Column Reactors: These reactors have also been employed, particularly in two-step approaches combining enzymatic esterification with subsequent chemical hydrogenation researchgate.netrsc.org.

Engineering Considerations:

Solvent-Free Systems: Designing reactors for solvent-free media is crucial for green chemistry, reducing purification steps and environmental impact mdpi.comresearchgate.net.

Water Removal: Efficient removal of water, a by-product of esterification, is essential to prevent reaction reversal and maintain high productivity and enzyme stability. This can be achieved through molecular sieves or water extraction columns integrated into the reactor system ijoer.comnih.govpreprints.org.

Mass Transfer: Reactor design must ensure adequate mass transfer between substrates and the immobilized enzyme, especially in heterogeneous systems nih.govnih.gov.

Operational Stability: Reactor configurations that enhance the operational stability and reusability of the immobilized lipase are paramount for commercial feasibility and cost reduction ijoer.comtandfonline.comtudelft.nl.

Life Cycle Assessment of Enzymatic this compound Production

Life Cycle Assessment (LCA) is an analytical tool used to compare the environmental impact of different production processes, from raw material extraction to final disposal units.it. LCA studies on this compound production consistently demonstrate that the enzymatic route offers significant environmental advantages over conventional chemical synthesis researchgate.netresearchgate.netpolynk.com.

Energy Efficiency and Waste Reduction in Biocatalytic Routes

Enzymatic synthesis routes for this compound exhibit superior energy efficiency and waste reduction compared to traditional chemical methods mdpi.comunits.itresearchgate.neteuropa.eu.

Lower Energy Consumption: Biocatalytic processes typically operate at lower temperatures and atmospheric pressure, drastically reducing energy input compared to the high temperatures required for chemical synthesis mdpi.comresearchgate.nettudelft.nlunits.iteuropa.eu. For instance, LCA studies have shown energy savings of over 60% for enzymatic production of this compound researchgate.net.

Reduced Waste Generation: Enzymatic reactions are highly specific, minimizing the formation of unwanted side products and toxic waste streams mdpi.comtudelft.nleuropa.eursc.org. This leads to a significant reduction in waste, with reports indicating up to a 90% reduction for enzymatic this compound production researchgate.net. The elimination of solvents in many biocatalytic processes further contributes to waste prevention and cleaner separation processes mdpi.comresearchgate.netrsc.org.

Lower Carbon Footprint: The enzymatic process can reduce the carbon dioxide footprint by nearly 100% compared to traditional chemical production processes, contributing positively to mitigating global warming polynk.comcosmeticsbusiness.com. For isopropyl myristate, a reduced emission rate of 0.25 ton CO2 equivalent per ton of product was reported for the enzymatic process magritek.comresearchgate.net.

Renewable Resources: Biocatalysis often enables the use of renewable resources, aligning with principles of green chemistry and sustainable development polynk.comeuropa.eursc.org.

Techno-Economic Evaluation of Enzymatic this compound Synthesis

Techno-economic evaluations assess the economic viability and potential benefits of adopting enzymatic synthesis routes. While specific data for this compound is often part of broader studies on emollient esters, the trends are clear.

Cost-Effectiveness: Enzymatic methods are generally more cost-effective due to reduced energy consumption, lower raw material input (due to higher selectivity and fewer side reactions), and decreased costs associated with hazardous waste disposal and purification scielo.brtudelft.nlresearchgate.net.

Investment and Profitability: Comprehensive techno-economic assessments of enzymatic synthesis of similar esters, such as isopropyl myristate, have demonstrated positive financial indicators. For example, a study reported a positive net present value (NPV) of $44,797,732, a return on investment (ROI) of 716.17%, an internal rate of return (IRR) of 110%, and a payback period of 1.61 years over a 14-year project lifespan, indicating low investment risks and high profitability magritek.comresearchgate.net. Another study on isopropyl myristate in a fixed-bed reactor showed an NPV of $169,664,820.33 and an ROI of 536.52% magritek.com.

Process Simplification: Enzymatic processes can reduce the number of process steps, further contributing to cost savings and improved product quality researchgate.net.

Chemical Synthesis Routes for this compound

This compound can be synthesized through conventional chemical esterification, which involves the reaction of myristic acid with myristyl alcohol tiiips.com. This process typically requires heating the reactants under controlled conditions and often utilizes catalysts to accelerate the reaction .

Reaction: The chemical synthesis is a direct esterification reaction where myristic acid (a carboxylic acid) reacts with myristyl alcohol (an alcohol) to form this compound and water tiiips.com.

Catalysts: Common catalysts used in chemical esterification include strong acids like sulfuric acid or bases like sodium hydroxide (B78521) tiiips.comscentree.co.

Conditions: Chemical synthesis typically requires elevated temperatures mdpi.comresearchgate.net. For instance, the traditional synthesis of isopropyl myristate often involves acid catalysis (e.g., with sulfuric acid) and a large excess of isopropanol (B130326) (up to 15 times the acid amount) scentree.coscentree.co.

Purification: A significant drawback of chemical synthesis is the necessity for extensive downstream purification steps to remove impurities, unreacted reagents, and catalyst residues. These steps, which may include distillation or crystallization, contribute to reduced environmental sustainability and energy efficiency tiiips.commdpi.comresearchgate.net.

By-products: Chemical routes can lead to the formation of undesired sub-products mdpi.com.

In comparison to enzymatic methods, chemical synthesis routes for this compound are generally less environmentally friendly due to higher energy consumption, the use of harsher conditions, and the generation of more waste and side products mdpi.comresearchgate.neteuropa.eu.

Conventional Esterification Techniques

Conventional chemical synthesis of this compound typically involves the direct esterification of myristic acid with myristyl alcohol. This reaction is generally facilitated by the presence of a strong acid catalyst, such as sulfuric acid, which promotes the formation of the ester bond and water as a byproduct tiiips.comspecialchem.com.

The general reaction can be represented as: Myristic Acid + Myristyl Alcohol this compound + Water tiiips.com

The industrial chemical synthesis process for this compound usually follows several steps:

Preparation of Reagents: Myristyl alcohol and myristic acid are prepared or acquired as raw materials tiiips.com.

Esterification Reaction: Myristyl alcohol reacts with myristic acid in the presence of a catalyst to form this compound tiiips.com. This reaction typically requires heating to facilitate the process smolecule.com.

Neutralization: If an acid catalyst is used, a neutralization step, often with a base, may follow the reaction to remove residual acidity tiiips.com.

Purification: The crude product undergoes purification processes, such as distillation or crystallization, to remove impurities and unreacted reagents, ensuring the desired purity and quality of the final this compound tiiips.comsmolecule.com.

Conventional methods often operate at high temperatures, which can lead to undesired changes in the final product, such as alterations in color, odor, and stability, necessitating additional and often costly purification steps mdpi.comijoer.com.

ParameterTypical Conditions for Conventional Esterification
ReactantsMyristic acid, Myristyl alcohol tiiips.com
Catalyst (Example)Sulfuric acid tiiips.comspecialchem.com
TemperatureHigh temperatures (e.g., 150–240 °C for cosmetic esters generally) mdpi.com
Reaction TimeVaries (e.g., 10 hours for isopropyl myristate synthesis) atamanchemicals.com
Post-reaction StepsNeutralization, Purification (distillation, crystallization) tiiips.comsmolecule.com
Product Quality ConcernsLower purity, undesirable color/odor, requires extensive purification mdpi.comijoer.comunits.it

Comparison of Chemical and Enzymatic Synthesis Methodologies

The synthesis of this compound can also be achieved through enzymatic catalysis, offering a more sustainable and environmentally friendly alternative to conventional chemical methods smolecule.commdpi.comunits.it. Enzymatic synthesis typically utilizes lipases (triacylglycerol hydrolases, EC 3.1.1.3), particularly immobilized Candida antarctica lipase B (Novozym 435), as biocatalysts researchgate.netresearchgate.netatamanchemicals.comgoogle.comum.esnih.govgoogle.com.

Key Differences and Advantages of Enzymatic Synthesis:

Reaction Conditions: Enzymatic processes operate under significantly milder conditions, typically at lower temperatures (e.g., 30–70 °C) and often lower pressures, compared to the high temperatures (150–240 °C) required for chemical synthesis mdpi.comresearchgate.netgoogle.com. This reduces energy consumption considerably mdpi.comunits.it.

Catalyst Specificity and Selectivity: Enzymes are highly specific catalysts, leading to fewer by-products and side reactions mdpi.comunits.it. This specificity often results in a higher purity product, reducing the need for extensive post-production cleanup and purification steps units.itum.es.

Product Quality: Enzymatically synthesized this compound often exhibits superior quality, being ultrapure, colorless, and odorless, which is highly desirable for cosmetic applications mdpi.comunits.itum.es. For instance, a comparison showed that a chemical catalyst (tin)-based process yielded a product with 88.5% purity and a color value of 73, whereas an enzymatic process produced a product with 96.4% purity and a color value of 28 units.it.

Environmental Impact: Enzymatic synthesis aligns with the principles of Green Chemistry due to reduced energy consumption, lower waste generation, and the absence of harsh chemical catalysts (like strong acids or bases) mdpi.comijoer.commdpi.comunits.it. For example, replacing a chemical catalyst with an enzymatic one can reduce energy use by over 60% and pollutant emissions by up to 90% units.it. Some enzymatic processes for this compound have been reported to achieve a 100% lower CO2 footprint compared to conventional chemical production atamanchemicals.com.

Water Removal: To drive the esterification equilibrium towards product formation, continuous removal of the water produced during the reaction is crucial in enzymatic synthesis. This is often achieved through methods like vacuum operation with dry nitrogen bubbling, or the use of molecular sieves mdpi.comresearchgate.netgoogle.com.

Detailed Research Findings (Enzymatic Synthesis Examples):

Studies on the enzymatic synthesis of this compound and related esters like isopropyl myristate, using immobilized Candida antarctica lipase (Novozym 435), have demonstrated high yields under optimized conditions.

One study optimized the biocatalytic synthesis of this compound using immobilized Candida antarctica lipase (Novozym 435). Operating at 70 °C, low pressure (below atmospheric), and circulating dry N2, it was possible to obtain an ester with properties comparable to market products in just 2 hours researchgate.net.

For isopropyl myristate synthesis, using immobilized Candida antarctica lipase, optimized conditions included a temperature of 60 °C, a molar ratio of isopropyl alcohol to myristic acid of 8:1, 12.5% w/w molecular sieves, and a 4% w/w catalyst load, achieving experimental conversions of 92.4% in 2.5 hours magritek.comresearchgate.net.

Another enzymatic synthesis of isopropyl myristate in a solvent-free system, using immobilized KDN lipase, achieved a molar yield of 66.62% under optimal conditions of 36.1 °C reaction temperature and 18 hours reaction time mdpi.com.

FeatureChemical SynthesisEnzymatic Synthesis
Catalyst TypeStrong acids (e.g., sulfuric acid) tiiips.comspecialchem.comLipases (e.g., Candida antarctica lipase B / Novozym 435) researchgate.netresearchgate.netatamanchemicals.com
Temperature RangeHigh (e.g., 150–240 °C) mdpi.comMild (e.g., 30–70 °C) mdpi.comresearchgate.netgoogle.com
PressureTypically atmospheric, or varied for distillation tiiips.comOften low/vacuum to remove water mdpi.comresearchgate.netgoogle.com
Energy ConsumptionHigh units.itSignificantly reduced (e.g., >60% reduction) units.it
Product PurityLower (e.g., 88.5%) units.itHigher (e.g., 96.4%, ultrapure) units.itum.es
Product Color ValueHigher (e.g., 73) units.itLower (e.g., 28, colorless) mdpi.comunits.it
By-products/ImpuritiesMore prevalent, requires extensive purification mdpi.comijoer.comunits.itFewer, less need for purification units.itum.es
Environmental ImpactHigher (waste, CO2 footprint) mdpi.comijoer.commdpi.comLower (e.g., up to 90% reduction in pollutants, 100% lower CO2 footprint) mdpi.comunits.itatamanchemicals.com
Labeling PotentialSynthetic"100% natural" (under European legislation) researchgate.net

The shift towards enzymatic synthesis reflects a broader industry trend favoring greener and more sustainable chemical processes, driven by both environmental concerns and the demand for higher quality, "natural" labeled products mdpi.comresearchgate.netresearchgate.net.

Biophysical and Biochemical Interactions of Myristyl Myristate

Myristate-Protein Interactions in Biological Systems

Myristoylation, the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of proteins, is a critical lipid modification that modulates protein-protein and protein-membrane interactions. plos.orgimp.ac.at This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for the function of numerous proteins in eukaryotes and viruses. imp.ac.at The myristoyl group can act as a hydrophobic anchor, facilitating membrane association, or it can mediate specific interactions within protein complexes. creative-diagnostics.comnih.gov

In many viruses, myristoylation of structural proteins is indispensable for key stages of the viral life cycle, including assembly, stability, and infectivity. mdpi.comnih.gov The myristoyl group often plays a direct structural role, stabilizing capsid intermediates and mature virions through specific intramolecular or intermolecular contacts. nih.govresearchgate.net

The biological importance of this interaction has been demonstrated through site-specific mutagenesis of the Thr28 residue. nih.govasm.org Substituting threonine with amino acids that cannot replicate this interaction has profound effects on the virus.

Mutation at VP4 Thr28 Viability Observed Effects on Virion Reference(s)
Serine ViableAnomalies during assembly, reduced infectivity, increased sensitivity to heat and antibody neutralization. nih.govasm.org
Valine ViableAnomalies during assembly, reduced infectivity, increased sensitivity to heat and antibody neutralization. asm.org
Glycine Non-viableLethal mutation, prevents formation of viable virus particles. nih.govasm.org
Lysine Non-viableLethal mutation, prevents formation of viable virus particles. nih.govasm.org

These findings underscore that the specific interaction between the myristate chain and VP4's Thr28 is necessary for both the efficient assembly and the structural integrity of the poliovirus particle. nih.govasm.org

The matrix protein (MA) of Human Immunodeficiency Virus Type 1 (HIV-1), which constitutes the N-terminal domain of the Gag polyprotein, features a covalently attached myristate group that functions as a "myristyl switch". pnas.orgpreveligelab.org This switch regulates the localization and assembly of the Gag polyprotein at the plasma membrane. pnas.orgpreveligelab.org The myristoylated MA protein (myr(+)MA) can exist in two distinct conformational states: a "myristate-sequestered" state and a "myristate-exposed" state. pnas.orgnih.gov

The exposure of the myristate group is directly coupled with the oligomerization state of the MA protein. pnas.orgnih.gov In its monomeric form, the myristyl chain is typically sequestered within a hydrophobic pocket of the protein. pnas.org Upon trimerization of MA, the myristate is expelled from this pocket and becomes exposed, allowing it to insert into the plasma membrane. pnas.orgelifesciences.org This membrane anchoring is a critical step for targeting thousands of Gag polyproteins to the cell surface for the assembly of new virus particles. pnas.orgasm.org Factors that promote the self-association of Gag, such as the inclusion of the adjacent capsid (CA) domain or binding to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) in the plasma membrane, shift the equilibrium toward the trimeric, myristate-exposed state. pnas.orgpreveligelab.orgasm.org

MA Oligomerization State Myristate Conformation Primary Biological Role Reference(s)
Monomer SequesteredCytosolic localization. pnas.org
Trimer ExposedMembrane targeting and binding for viral assembly. pnas.orgnih.gov

This dynamic equilibrium between the monomer-sequestered and trimer-exposed forms is a key regulatory mechanism in the HIV-1 life cycle. pnas.org

In many protein systems, a conformational change that exposes a myristoyl group is driven by a distinct, mechanically induced structural rearrangement. However, the myristyl switch in the HIV-1 MA protein is regulated differently. pnas.orgnih.gov NMR studies have revealed that the tertiary structures of the MA protein in both the myristate-exposed and myristate-sequestered states are remarkably similar. pnas.orgnih.gov The sequestered myristyl group occupies a pre-existing cavity that requires only minor conformational adjustments for the fatty acid to be inserted or released. nih.gov

Role of Myristate in Viral Protein Structure and Function

Poliovirus VP4 Capsid Protein Myristoylation and Virion Stability

Interactions with Biological Membranes and Lipid Bilayers

The myristoyl group, whether as part of a myristoylated protein or as a component of a lipid like myristyl myristate, interacts with biological membranes primarily through hydrophobic forces. The 14-carbon acyl chain readily inserts into the hydrophobic core of the lipid bilayer, influencing the physical properties of the membrane. creative-diagnostics.comresearchgate.net

The incorporation of myristate moieties into a lipid bilayer can alter its structure and fluidity. Studies using the penetration enhancer isopropyl myristate (IPM), an ester related to this compound, show that its branched structure can disrupt the orderly packing of stratum corneum lipids, leading to bilayer perturbation and disordering. nih.gov This disruption is a proposed mechanism for its penetration-enhancing effects. nih.gov

The insertion of myristate chains can directly affect membrane fluidity, a measure of the freedom of movement of lipids within the bilayer. biologynotesonline.comlibretexts.org In studies on lipid raft disruption, the agent myriocin, which affects sphingolipid metabolism, caused a decrease in membrane fluidity. mdpi.com This was observed as a decrease in the rotational mobility of a fluorescent probe (LAURDAN) within the membrane, indicating a more ordered or rigid membrane structure. mdpi.com Conversely, other studies have noted that lipids with unsaturated or bent chains can increase membrane fluidity by disrupting tight lipid packing. researchgate.net As a saturated, straight-chain lipid, myristate's influence depends on the existing composition of the membrane. When incorporated into a membrane, myristate preferentially associates with phosphatidylcholine lipids. nih.gov The hydrophobic insertion of myristate anchors associated molecules to the membrane and can modulate the local lipid environment. researchgate.net

Parameter Effect of Myriocin (Myr) Interpretation Reference(s)
Generalized Polarization (GP) Increased (Blue Shift)Increased membrane order/packing. mdpi.com
Rotational Mobility (τrot) DecreasedSlower rotation of probe, indicating decreased membrane fluidity (increased stiffness). mdpi.com
Center of Gravity (τCoG) IncreasedIncreased membrane stiffness. mdpi.com

Interaction with Phospholipid Bilayers

Direct experimental studies detailing the specific interactions of this compound with phospholipid bilayers are not extensively available in the current scientific literature. However, insights can be drawn from the behavior of its constituent parts and related long-chain lipids. Wax esters are nonpolar lipids, and their interaction with the highly organized, amphiphilic structure of a phospholipid bilayer is expected to be primarily within the hydrophobic core.

The precursors of wax esters, long-chain fatty alcohols, exhibit a high partition coefficient for lipid bilayers, where they can disrupt the order of the membrane lipids. taylorandfrancis.com This perturbation of the lipid arrangement within the bilayer is a potential mechanism by which wax esters, once formed, might influence membrane characteristics. The insertion of the long, saturated hydrocarbon chains of this compound into the hydrophobic interior of a bilayer could alter its fluidity, thickness, and packing, though specific research to confirm these effects for this compound is needed. In the context of myristoylated proteins, the 14-carbon myristoyl chain is known to be insufficient on its own for stable membrane anchoring, suggesting that it facilitates reversible membrane binding through insertion into the bilayer. nih.gov

Effects on Stratum Corneum Microstructure

This compound is a known component of skin surface lipids, acting as an emollient and an occlusive agent in topical formulations. mdpi.com The lipids on the skin surface are derived from both epidermal cells and the sebaceous glands. tandfonline.comtandfonline.com Sebum, secreted by sebaceous glands, is a mixture of non-polar lipids including triglycerides, squalene, and wax esters like this compound. tandfonline.combiorxiv.org This lipid mixture coats the stratum corneum, the outermost layer of the epidermis, contributing to the skin's barrier function. tandfonline.comtandfonline.com

The primary barrier of the stratum corneum is formed by a highly organized intercellular matrix of lipids, predominantly composed of ceramides, cholesterol, and free fatty acids. tandfonline.comtandfonline.com Wax esters from sebum are not integral components of this organized lamellar structure but reside on the surface. tandfonline.com As an occlusive agent, this compound helps to form a layer on the skin that reduces transepidermal water loss. mdpi.com

While direct studies on this compound's effect on the microstructure of the stratum corneum are limited, the accumulation of lipids, including wax esters, within the stratum corneum membranes has been observed in certain metabolic disorders. In Sjögren-Larsson syndrome, the accumulation of long-chain alcohols and their subsequent conversion to lipids like wax esters within the stratum corneum is associated with a compromised epidermal water barrier and the clinical presentation of ichthyosis. taylorandfrancis.com This suggests that the abnormal presence and accumulation of wax esters within the lamellar lipid structure, rather than on the surface, can disrupt its integrity.

Intracellular Accumulation and Forms of this compound in Organisms

The unicellular microalga Euglena gracilis has garnered significant interest for its ability to produce large amounts of wax esters, primarily this compound (C28), under anaerobic conditions. nih.govd-nb.info This process, known as wax ester fermentation, involves the catabolism of a storage polysaccharide called paramylon. d-nb.info The resulting this compound is a valuable precursor for biofuels, particularly drop-in jet fuel. nih.govd-nb.info

Visualization of Wax Ester Fermentation in Euglena gracilis Cells

Raman microspectroscopy has emerged as a powerful, label-free technique to visualize the dynamic biochemical changes within single, living Euglena gracilis cells during wax ester fermentation. nih.govresearchgate.net This method allows for the in-vivo, time-resolved imaging of key metabolites without the need for destructive chemical extraction. d-nb.info

Researchers have successfully used Raman imaging to monitor the conversion of the storage polysaccharide paramylon into wax esters when Euglena cells are shifted to anaerobic conditions. researchgate.net By identifying specific Raman spectral markers, it is possible to create chemical maps showing the intracellular distribution of these compounds over time. Univariate analysis, focusing on characteristic Raman bands, reveals a decrease in paramylon content concurrently with a strong accumulation of wax esters in localized intracellular regions, typically beginning to be prominent after 24 hours of anaerobic culture. researchgate.netresearchgate.net

Identification of Distinct this compound Forms (MM1 and MM2) in Euglena

While simple univariate Raman analysis can track the general accumulation of esters, it has limitations in distinguishing between structurally similar molecules. nih.gov The application of advanced statistical methods, specifically multivariate curve resolution (MCR) analysis, to the Raman spectral data has provided deeper insights into the composition of the accumulated lipids. nih.govresearchgate.net

This exploratory multivariate analysis led to the novel discovery of two distinct forms of this compound, designated MM1 and MM2, accumulating within Euglena cells. nih.govresearchgate.netresearchgate.net These two forms, while chemically identical, are believed to be different polymorphic or conformational states. d-nb.info MCR analysis was able to separate their spectral signatures and map their distinct intracellular distribution patterns, a finding that would have been hidden using simpler analytical approaches. nih.govresearchgate.net The distribution of the MM1 form was found to be similar to the general ester distribution seen with univariate imaging, whereas the MM2 form showed a different localization pattern, confirming the existence of at least two different forms of this compound within the cell. nih.gov

Chain Length-Specific Raman Spectral Markers for Wax Esters

A key challenge in lipid analysis is distinguishing between molecules with different hydrocarbon chain lengths. To specifically identify the C28 wax ester this compound among other potential lipid products in Euglena, researchers have identified Raman spectral markers that are sensitive to carbon chain length. d-nb.infotottori-u.ac.jp

Raman Shift (cm⁻¹)Vibrational AssignmentSignificance
~1731C=O Stretch of Ester LinkageGeneral marker for wax esters. researchgate.net
~1440CH₂ Bending VibrationsCharacteristic of aliphatic chains in lipids. d-nb.info
~1296In-plane CH₂ TwistCharacteristic of aliphatic chains in lipids. d-nb.info
1130 - 1063C-C Skeletal StretchingThis region is sensitive to the length and conformation (all-trans) of the hydrocarbon chain, allowing for differentiation between various wax esters. researchgate.net

This table is generated based on data from studies on wax esters using Raman spectroscopy. d-nb.inforesearchgate.netresearchgate.net

This ability to distinguish chain lengths is crucial for confirming that the primary product of fermentation in Euglena is indeed this compound, which is particularly suitable for biofuel applications. nih.govtottori-u.ac.jp

Advanced Analytical and Characterization Techniques for Myristyl Myristate

Spectroscopic Methods for Myristyl Myristate Analysis

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of this compound. They provide a non-destructive means to elucidate its chemical structure and identify its presence within various systems.

Raman Microspectroscopy for Intracellular Visualization and Identification

Raman microspectroscopy has emerged as a powerful, label-free method for visualizing and identifying this compound within biological systems, such as single cells. d-nb.infonih.gov This technique provides detailed chemical information based on the vibrational modes of molecules.

In studies involving the microalga Euglena gracilis, which produces this compound as a primary component of its wax esters under anaerobic conditions, Raman microspectroscopy has been instrumental. d-nb.infonih.gov By analyzing the Raman spectra, researchers can identify characteristic peaks corresponding to this compound. For instance, a prominent band at approximately 1731 cm⁻¹ is a marker for the ester carbonyl (C=O) group, while bands around 1440 cm⁻¹ (CH₂ scissoring), 1296 cm⁻¹ (CH₂ twisting), and between 1050 and 1150 cm⁻¹ (C-C stretching) are indicative of the long saturated hydrocarbon chains. d-nb.info The absence of a C=C stretching band around 1650 cm⁻¹ confirms the saturated nature of the ester. d-nb.info

Time-resolved Raman imaging allows for the dynamic visualization of this compound accumulation within single cells. tottori-u.ac.jp However, due to the complexity of biological samples where spectra from various components like proteins, polysaccharides, and lipids overlap, univariate analysis can be limited. d-nb.inforesearchgate.net To overcome this, multivariate curve resolution (MCR) analysis is employed. MCR can deconstruct the complex Raman data into the spectra of individual components and their relative concentrations, providing more accurate and detailed information. d-nb.infonih.gov This approach has surprisingly revealed the presence of two different conformational forms of this compound accumulating within Euglena cells, a discovery not possible with simpler analytical methods. d-nb.infonih.gov

Key Raman Bands for this compound Identification:

Raman Shift (cm⁻¹) Vibrational Assignment
~1731 C=O stretch (Ester)
~1440 CH₂ scissoring
~1296 CH₂ twisting

Fourier Transform Infrared (FTIR) Spectroscopy in Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for characterizing the functional groups present in this compound. nih.govmdpi.com It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its identity as a long-chain fatty acid ester. The most prominent peak is the strong C=O stretching vibration of the ester group, typically appearing around 1740 cm⁻¹. Other significant peaks include the C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the aliphatic chains, which are observed in the 2850-2960 cm⁻¹ region. The C-O stretching vibrations of the ester linkage also give rise to characteristic bands. This technique is valuable for confirming the successful synthesis of this compound and for quality control purposes.

Characteristic FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Functional Group Assignment
2960-2850 C-H stretching (alkane)
~1740 C=O stretching (ester)
~1465 C-H bending (alkane)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton. creative-proteomics.comcore.ac.ukmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a clear map of the different types of protons in the molecule.

A triplet signal around 4.05 ppm corresponds to the protons of the methylene group (-O-CH₂-) adjacent to the ester oxygen.

A triplet at approximately 2.28 ppm is assigned to the protons of the methylene group (α-CH₂) adjacent to the carbonyl group.

A large, broad multiplet centered around 1.25 ppm arises from the numerous methylene groups (-CH₂-) in the long fatty acid and fatty alcohol chains.

A triplet at about 0.88 ppm corresponds to the terminal methyl protons (-CH₃) of both the myristoyl and myristyl chains.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. nih.govhmdb.ca

The carbonyl carbon (C=O) of the ester group appears as a distinct signal downfield, typically around 173.9 ppm.

The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) resonates at approximately 64.4 ppm.

The carbons of the long methylene chains appear as a cluster of signals in the range of 22.7 to 34.4 ppm.

The terminal methyl carbon (-CH₃) gives a signal at around 14.1 ppm.

The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the this compound structure. nih.gov

Typical NMR Chemical Shifts (ppm) for this compound in CDCl₃:

Group ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm)
Ester Carbonyl (C=O) - ~173.9
Methylene (-O-CH₂-) ~4.05 (t) ~64.4
Methylene (α to C=O) ~2.28 (t) ~34.4
Bulk Methylene (-CH₂-)n ~1.25 (m) ~22.7-31.9

Chromatographic Techniques for this compound Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures by separating it from other components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the purity assessment and characterization of volatile and semi-volatile compounds like this compound. innovatechlabs.commedistri.swissnist.gov In GC, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase in a capillary column. nist.gov The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. medistri.swiss

For this compound, GC-MS analysis can confirm its identity by matching its retention time and mass spectrum with that of a known standard. nist.gov The mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 424.7, corresponding to its molecular weight. nih.gov Common fragment ions result from the cleavage of the ester bond and fragmentation of the alkyl chains. This technique is highly sensitive and can detect and identify even trace levels of impurities, making it invaluable for quality control. innovatechlabs.com The Kovats retention index, a standardized measure in gas chromatography, for this compound is reported to be around 2947 on a standard non-polar column. nih.gov

High-Performance Liquid Chromatography (HPLC) in Related Ester Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of wax esters, including those structurally similar to this compound. colostate.eduresearchgate.net While GC-MS is excellent for volatile compounds, HPLC is well-suited for separating non-volatile or thermally unstable compounds. In the context of wax ester analysis, reversed-phase HPLC is commonly employed, where separation is based on the hydrophobicity of the molecules. researchgate.net

In the analysis of complex lipid mixtures, such as those found in oils or biological samples, HPLC can effectively separate different classes of lipids. researchgate.netspectroscopyonline.com For wax esters, elution is often related to their equivalent carbon number (ECN), with more unsaturated species tending to elute earlier. researchgate.net When coupled with a detector like a mass spectrometer (LC-MS), HPLC can provide both separation and identification of individual wax esters, including isomers. spectroscopyonline.com For instance, HPLC coupled with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) has been successfully used to analyze wax esters in various natural products. researchgate.net While direct HPLC methods for this compound are less commonly detailed than GC-MS, the principles are widely applied to the analysis of similar long-chain esters in cosmetic and oleochemical industries. For example, an HPLC method was developed to detect impurities in isopropyl esters like isopropyl myristate, demonstrating the technique's applicability to ester analysis. oatext.com

Thermal Analysis of this compound

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, these methods are crucial for understanding its melting behavior, crystallinity, and stability, which are vital parameters in its application, particularly in cosmetics and pharmaceuticals.

Differential Scanning Calorimetry (DSC) in this compound Systems

Differential Scanning Calorimetry (DSC) is a primary tool for characterizing the thermal transitions of this compound. This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC analysis provides critical data on melting points, phase transitions, and the degree of crystallinity.

In studies involving nanostructured lipid carriers (NLCs), DSC has been instrumental in evaluating the physical state of this compound within the lipid matrix. For instance, in a study of phenobarbital-loaded NLCs, this compound, a solid lipid component, exhibited two endothermic peaks at 31.1°C and 42.8°C, with a total melting heat of 241.6 J/g. frontiersin.org The disappearance of the characteristic drug peak in the NLC formulation suggested that the drug was molecularly dispersed or in an amorphous state within the lipid matrix. frontiersin.org

The crystallinity of this compound in these systems can be quantified using the crystallinity index (CI), calculated from the melting enthalpy of the NLC dispersion relative to the bulk lipid. beilstein-journals.org In one study, the melting heat of pure this compound was reported as 241.91 J/g. frontiersin.org The thermal properties of this compound and its formulations are summarized in the table below.

Table 1: Thermal Properties of this compound and Related Formulations from DSC Analysis

Sample Melting Temperature (T_m) (°C) Fusion Enthalpy (ΔH_f) (J/g) Crystallinity Index (CI) (%)
This compound (Bulk) 42.8 frontiersin.org 241.6 frontiersin.org 100
NLC Vehicle (without drug) - - -
NLC with Phenobarbital (B1680315) - - -
This compound (in another study) - - -
NLC with Benznidazole Two peaks in the range of 40-50 °C beilstein-journals.org - Reduced compared to bulk lipid beilstein-journals.org

Data sourced from multiple studies and may not be directly comparable due to differing experimental conditions.

Furthermore, research on human meibomian gland secretions has utilized DSC to compare the thermal behavior of these natural lipids with standard wax esters like this compound. nih.gov Individual wax esters, including this compound, typically show sharp, narrow endothermic peaks, with their melting points being dependent on their chemical structure. nih.gov

Multivariate Analysis in this compound Research

Multivariate analysis refers to a set of statistical methods used to analyze data that contains more than one variable. In the context of this compound research, these techniques are powerful for deconvoluting complex data from spectroscopic analyses and for quantitative modeling.

Multivariate Curve Resolution (MCR) Analysis in Spectroscopic Data

Multivariate Curve Resolution (MCR) is a chemometric method that is particularly useful for resolving mixture data into the contributions of each component. It is often applied to data from techniques like Raman microspectroscopy to extract pure component spectra and their concentration profiles.

A notable application of MCR has been in the study of wax ester fermentation in Euglena gracilis, a microalga that can produce this compound as a biofuel candidate. d-nb.infoiith.ac.in Raman microspectroscopy combined with MCR analysis allowed for the visualization of molecular-specific information within single cells. d-nb.info This approach successfully identified this compound (C28) as a major product. d-nb.infoiith.ac.in

Interestingly, the MCR analysis revealed the presence of two different forms of this compound within the Euglena cells, a discovery that would not have been possible with simpler univariate analysis. d-nb.inforesearchgate.netresearchgate.net This highlights the power of MCR in uncovering hidden information from complex biological systems. d-nb.inforesearchgate.net The MCR model, often constructed using alternating least squares, can separate the overlapping spectral contributions of various cellular components like proteins, carotenoids, paramylon, and the different forms of this compound. d-nb.info

Chemometrics for Quantitative Analysis in this compound Systems

Chemometrics employs mathematical and statistical methods to design or select optimal measurement procedures and to extract maximum chemical information from analytical data. In the context of this compound, chemometrics is crucial for developing quantitative analytical methods.

For instance, Fourier-transform infrared (FTIR) spectroscopy combined with chemometric models like partial least squares regression (PLSR) and principal component regression (PCR) has been developed to quantify adulterants in essential oils, with this compound being a potential component in such complex mixtures. mdpi.comresearchgate.net These models establish a linear relationship between the measured spectral data and the concentration of the compounds of interest. mdpi.com

In the context of biotransformations, online FTIR spectroscopy coupled with chemometric modeling has been used to monitor the enzymatic esterification yielding this compound. researchgate.net This approach overcomes the challenges of analyzing high-viscosity, multiphase systems where traditional methods like GC and HPLC are inaccurate. researchgate.net By building robust chemometric models, it is possible to predict the progress curves of the reaction, allowing for the automated determination of kinetic and thermodynamic data. researchgate.net

Computational Studies and Molecular Modeling of Myristyl Myristate

Molecular Dynamics (MD) Simulations in Myristate Research

Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules, providing a detailed view of how substances interact over time. nih.gov This technique is particularly valuable for studying the dynamic nature of lipid systems, which are fundamental to both cosmetic formulations and skin structure. nih.gov Although direct MD simulation studies specifically featuring myristyl myristate are not extensively published, the principles derived from simulations of similar molecules, such as fatty esters and lipids, allow for well-founded hypotheses about its behavior.

The integration of cosmetic ingredients into the lipid bilayers of the skin's stratum corneum is a critical factor in their function as emollients and penetration enhancers. MD simulations can model this process with high resolution. nih.gov A simulation would typically involve constructing a model lipid bilayer, often composed of ceramides, cholesterol, and free fatty acids to mimic the skin's natural barrier, and then introducing this compound molecules into the surrounding solvent (water).

Over the course of the simulation, one could observe the spontaneous partitioning of the lipophilic this compound molecule from the aqueous phase into the hydrophobic core of the lipid bilayer. Key parameters that would be analyzed include:

Free Energy of Partitioning: Calculating the energetic favorability of the myristate moving into the membrane.

Depth of Insertion: Determining the average position of the this compound molecule within the bilayer. Given its structure as a wax ester, it is expected to align with the lipid acyl chains in the core of the membrane.

Effect on Lipid Order: Analyzing how the presence of this compound affects the ordering and packing of the surrounding lipid tails (e.g., by calculating deuterium (B1214612) order parameters). It might be hypothesized that its bulky structure could introduce a degree of disorder.

These simulations provide a molecular-level rationale for the emollient properties of this compound, showing how it integrates into and modifies the lipid matrix of the skin.

Certain esters, like the related isopropyl myristate (IPM), are known to act as chemical penetration enhancers, facilitating the transport of other molecules through the skin. ekb.eg MD simulations are a key tool for elucidating the mechanisms behind this enhancement. rsc.org A proposed mechanism for enhancers like IPM is that they disrupt the highly ordered packing of the stratum corneum lipids, creating more fluid regions through which a drug or active ingredient can diffuse more easily. ekb.egresearchgate.net

A hypothetical MD study on this compound would investigate similar effects. The simulation would compare a model skin lipid bilayer with and without this compound. By analyzing the simulation trajectories, researchers could look for:

Increased Lipid Fluidity: An increase in the lateral diffusion of lipid molecules, indicating a less viscous membrane environment.

Formation of Pores or Defects: Transient voids or "free volume" within the bilayer that could act as channels for permeation. rsc.org

Disruption of Headgroup Interactions: Changes in the hydrogen bonding network at the lipid-water interface that could "loosen" the bilayer structure.

While this compound is larger and less polar than IPM, simulations could quantify how these differences translate into its mechanism of action, potentially revealing a different balance of lipid fluidization and disruption.

While all-atom MD simulations provide incredible detail, they are computationally expensive and typically limited to relatively small systems and short timescales. mdpi.com To study larger-scale phenomena, such as the formation of lipid domains or the interaction of many ester molecules over microseconds, researchers use coarse-grained (CG) molecular dynamics. mdpi.comresearchgate.net

In a CG model, groups of atoms (e.g., the entire ester group or several methylene (B1212753) units in the alkyl chains) are represented as single "beads". mdpi.commdpi.com This simplification reduces the number of particles and smooths the energy landscape, allowing for simulations that are orders of magnitude larger and longer. researchgate.net

For this compound, a CG approach would be ideal for studying:

Emulsion Stability: Simulating the interface between oil and water droplets in a cosmetic cream, observing how this compound orients itself at the interface to act as a texture enhancer and stabilizer.

Interaction with Myristoylated Proteins: Investigating how this compound in a membrane might interact with proteins that are anchored by a myristoyl group, a topic relevant to biological processes. frontiersin.org

Coarse-grained simulations sacrifice atomic detail for mesoscopic scale insights, making them a complementary and powerful tool for understanding the collective behavior of this compound in complex lipid systems. researchgate.net

Molecular Mechanism Studies of Permeation Enhancement

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical (QC) calculations are based on the fundamental principles of quantum mechanics and can be used to predict the electronic structure, geometry, and spectroscopic properties of a molecule with high accuracy. epj-conferences.org These methods are not typically used for large, dynamic systems like MD, but rather for detailed analysis of a single molecule or a small cluster of interacting molecules. nih.gov

For this compound, QC methods like Density Functional Theory (DFT) could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Predict Vibrational Spectra: Calculate the frequencies and intensities of infrared (IR) and Raman spectra. This is highly valuable for interpreting experimental spectra and identifying the molecule's characteristic vibrational modes, such as the C=O stretch of the ester group and the various C-H bending and stretching modes of the alkyl chains.

Determine Electronic Properties: Calculate properties like the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net

A comparison of calculated versus experimental spectroscopic data serves as a rigorous validation of the computational model.

Table 5.1: Predicted Spectroscopic Data for this compound using QC Methods

Spectroscopic Property Predicted Value/Range Associated Molecular Motion
Ester C=O Stretch (IR)~1740 cm⁻¹Stretching of the carbonyl double bond.
Ester C-O Stretch (IR)~1170-1250 cm⁻¹Stretching of the single bonds of the ester group.
CH₂ Scissoring (IR)~1465 cm⁻¹In-plane bending of methylene groups.
CH₂ Rocking (IR)~720 cm⁻¹Rocking motion of long alkyl chains.
Molecular Dipole Moment~1.8 - 2.0 DReflects the charge separation across the polar ester group.

Note: These are typical values for long-chain esters and would be precisely calculated for this compound using quantum chemical software.

In silico Approaches for Predicting Biological Interactions

Beyond its physical effects on lipid bilayers, in silico methods can be used to predict how this compound might interact with biological macromolecules, such as proteins in the skin. nih.gov These approaches are central to computational toxicology and drug discovery but are also applicable to cosmetic ingredient assessment. google.com

Two primary methods could be applied:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate chemical structure with a specific biological activity or property. nih.gov If a dataset existed for the skin sensitization or irritation potential of a series of esters, a QSAR model could be built to predict the activity of this compound based on its physicochemical descriptors (e.g., molecular weight, lipophilicity, electronic parameters).

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. For example, one could perform docking studies to see if this compound has any affinity for the binding sites of key skin enzymes or receptor proteins. This could be used to hypothesize if it might interfere with any biological pathways or, conversely, to design molecules with specific, desirable interactions. A patent for keratin-binding polypeptides, for instance, utilized in silico modeling to predict interactions, showcasing the applicability of such methods in cosmetic science. google.com

These predictive tools offer a rapid, cost-effective way to screen for potential biological interactions before undertaking more complex and expensive experimental testing.

Myristyl Myristate in Material Science and Advanced Formulations

Role in Emulsion Systems and Stability Enhancement

Myristyl myristate plays a crucial role as a co-emulsifier and stabilizer in emulsion systems. ingredientstodiefor.com It is particularly valuable in preventing the separation of oil and water-based components within a formulation. lesielle.comspecialchem.com

This compound is recognized for its ability to enhance the body and texture of emulsions, transforming them from potentially dull and grey to a bright, white, and glossy appearance. atamanchemicals.comingredientstodiefor.com This opacifying effect improves the visual appeal of products like creams and lotions. atamanchemicals.com Functioning as both a co-emulsifier and an opacifier, it offers an effective way to improve a product's aesthetics while also enhancing its feel on the skin. ingredientstodiefor.com In some soap formulations, an excess of this compound can even produce pearlescent effects. atamanchemicals.com

Table 1: Functional Contributions of this compound in Emulsions

Property Effect Benefit
Emulsion Enhancement Imparts body and a rich feel to lotions and creams. atamanchemicals.comellemental.com Improves the sensory experience of the product.
Opacifying Effect Turns dull or greyish emulsions into a bright white, glossy appearance. atamanchemicals.comingredientstodiefor.com Enhances the visual appeal of the formulation. ingredientstodiefor.com

Emulsion Enhancement and Opacifying Effects in Formulations

Interaction with Surfactants and Co-emulsifiers

This compound is a valuable component in formulations due to its broad compatibility and synergistic interactions with other ingredients. atamanchemicals.com

A key advantage of this compound is its compatibility with a wide range of surfactants, including anionic, cationic, and non-ionic types. atamanchemicals.comlesielle.comatamanchemicals.commyskinrecipes.comtypology.comsmolecule.com This versatility allows formulators to use it in diverse product types across a wide pH range without compromising the stability of the emulsion. atamanchemicals.comlesielle.comatamanchemicals.comtypology.comsmolecule.com

Novel Delivery Systems and Nanostructures

In recent years, this compound has been explored for its use in advanced drug delivery systems, particularly in the field of nanotechnology.

This compound has been utilized as a solid lipid in the formation of Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLCs), which are promising systems for drug delivery. researchgate.netmdpi.comnih.gov These lipid-based nanoparticles can encapsulate therapeutic agents, potentially enhancing their bioavailability and controlling their release. mdpi.comnih.gov

Research has demonstrated the use of this compound in creating SLNs and NLCs for the encapsulation of various active compounds. For instance, this compound has been a component in NLCs designed to deliver docetaxel (B913) and lidocaine. pharmaexcipients.com Studies have also explored this compound-based SLNs for the delivery of the monoterpene linalool, showing high encapsulation efficiency and controlled release. unlp.edu.arconicet.gov.ar Furthermore, NLCs composed of this compound have been successfully used to load the antiepileptic drug phenobarbital (B1680315) and the antiparasitic drug benznidazole, demonstrating the potential of these systems to improve drug delivery. beilstein-journals.orgfrontiersin.orgresearchgate.net The lipid matrix in these nanoparticles, which can include this compound, can adopt a lamellar arrangement, successfully entrapping drug molecules. researchgate.net While direct research on this compound in nanoemulsions specifically for protein delivery is not extensively detailed in the provided results, its established role in forming stable lipid nanoparticles for various drug molecules suggests its potential applicability in this area, which is a growing field of research. beilstein-journals.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Myristyl alcohol
Myristic acid
Docetaxel
Lidocaine
Linalool
Phenobarbital

Environmental Fate and Ecotoxicological Considerations of Myristyl Myristate

Biodegradation Pathways and Environmental Persistence

Myristyl myristate is considered to be readily biodegradable. bayhousearomatics.comknowde.com As a long-chain fatty acid ester, its primary biodegradation pathway begins with enzymatic hydrolysis. This initial step breaks the ester bond, yielding its constituent molecules: myristyl alcohol (1-tetradecanol) and myristic acid (tetradecanoic acid). europa.eueuropa.eu

This hydrolysis can be facilitated by lipases, which are common enzymes produced by various microorganisms in soil and aquatic environments. arcjournals.org Following hydrolysis, the resulting fatty acid and alcohol are further metabolized by microorganisms. Fatty acids like myristic acid are typically degraded through the β-oxidation pathway to generate energy for cellular processes. europa.eueuropa.eu The long-chain alcohol, myristyl alcohol, is generally oxidized to its corresponding carboxylic acid, which then also enters the β-oxidation cycle. europa.eu

While the substance is classified as readily biodegradable, its high insolubility in water and potential for adsorption to solids can influence the rate at which it degrades in the environment. europa.eusantos.com If a chemical is readily biodegradable, it is generally considered not to be persistent in the environment. santos.com

Aquatic Ecotoxicity Assessment

Studies on the aquatic toxicity of this compound indicate that it has a low hazard profile for aquatic organisms. The available data consistently show that toxic effects are not observed up to the limit of the substance's water solubility. ellementalpro.com The low solubility of this compound in water is a key factor in its limited toxicity to aquatic life. bayhousearomatics.comsantos.com

The results from acute toxicity studies on representative aquatic species are summarized in the table below. The values indicate the concentration at which 50% of the test organisms showed an effect (Lethal Concentration, LC50, for fish; Effect Loading, EL50, for invertebrates and algae) or the No Observed Effect Concentration (NOEC).

Aquatic Organism Endpoint Duration Result (mg/L) Guideline Reference
Fish (Zebra Fish, Brachydanio rerio)LC50 / LL5096 hours> 100DIN EN ISO 7346-2 / OECD 203 bayhousearomatics.comellementalpro.com
Aquatic Invertebrates (Daphnia magna)EL5048 hours> 100Not Specified bayhousearomatics.com
Aquatic Plants (Algae, Pseudokirchneriella subcapitata)EL50 / NOEC72 hours> 100Not Specified / OECD 201 bayhousearomatics.comellementalpro.com

These findings show that this compound is not classified as toxic to aquatic life. ellementalpro.com

Bioaccumulation Potential in Organisms

The bioaccumulation potential of a substance refers to its likelihood of accumulating in living organisms, potentially reaching concentrations higher than in the surrounding environment. This is often predicted using the octanol-water partition coefficient (log Kow or log Poct/wat). A high log Kow value suggests a substance is lipophilic (fat-loving) and more likely to accumulate in the fatty tissues of organisms.

Direct experimental data for the Bioconcentration Factor (BCF) and log Kow of this compound are often listed as unavailable in safety data sheets. kao.com However, its chemical structure as a long-chain fatty acid ester (C28) allows for estimations based on chemical category approaches.

Long-chain fatty acid esters are characterized by high log Kow values, which increase with the size of the molecule. europa.eu For a category of similar esters, log Kow values have been reported to range from 7.67 to over 20. europa.eu Another assessment for a generic fatty acid ester calculated a log Kow between 6.68 and 8.65, indicating a high potential to bioaccumulate. santos.com For comparison, the structurally similar but smaller molecule, isopropyl myristate, has a reported log Pow of 7.71 and a high BCF of 2800, suggesting a very high potential for bioconcentration. fishersci.itnih.gov

Despite the high estimated log Kow, which suggests a tendency to bioaccumulate, this compound is not classified as a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance under the criteria of the REACH Regulation. ellementalpro.com This may be due to its ready biodegradability and rapid metabolism within organisms, which can prevent significant accumulation in tissues.

Environmental Release and Exposure Pathways

The primary route for this compound to enter the environment is through its use in a wide array of cosmetic and personal care products. ulprospector.com When consumers use rinse-off products such as soaps, cleansers, and shaving creams, the compound is washed down the drain and enters the wastewater stream. arcjournals.org For leave-on products like lotions and creams, the substance can be washed off during subsequent bathing.

Once in the wastewater system, the fate of this compound is governed by its physical and chemical properties. Due to its very low water solubility and high potential for adsorption (estimated log Koc > 5), the substance is expected to partition significantly from the water phase onto solid particles. bayhousearomatics.comeuropa.eusantos.com

During wastewater treatment, this leads to its removal from the water and concentration in sewage sludge. arcjournals.org The subsequent disposal of this sludge represents a secondary exposure pathway. If the sludge is incinerated, the compound is destroyed. However, if the sludge is applied to agricultural land as a fertilizer or disposed of in a landfill, this compound will be released into the soil environment. europa.eusantos.com Given its high adsorption potential, it is expected to be largely immobile in soil. santos.com

Future Research and Emerging Applications of this compound

This compound, a wax ester formed from myristyl alcohol and myristic acid, is a well-established ingredient in the cosmetics and personal care industries. However, ongoing research is paving the way for novel applications and a deeper understanding of its chemical and biological properties. This article explores the future research directions and emerging applications of this versatile compound, focusing on its structural variations, advanced analytical characterization, sustainable production, and expanding role in biomedicine and cellular processes.

Q & A

Q. What are the optimal conditions for synthesizing myristyl myristate via enzymatic esterification?

Enzymatic synthesis using Candida antarctica lipase (CALB) achieves optimal yields under solvent-free conditions. Key parameters include a substrate molar ratio (myristyl alcohol to myristic acid) of 1:1, a temperature of 75°C, and reaction times adjusted based on kinetic analysis. Excess alcohol is recommended to ensure complete acid conversion, critical for downstream hydrogenation steps . Factorial design experiments further highlight pressure and catalyst concentration as significant variables, with pressure inversely affecting yield .

Q. Which analytical methods are suitable for characterizing this compound purity and structure?

Structural characterization can be performed using mass spectrometry (NIST Standard Reference Database 69) and FT-IR spectroscopy. For high-viscosity or multiphase systems, online FT-IR coupled with chemometric modeling enables real-time monitoring of reaction progress, overcoming challenges in traditional GC/HPLC methods . Nuclear Magnetic Resonance (NMR) is also critical for resolving myristate exposure states in biological contexts .

Q. How does the myristyl group influence membrane interactions in biochemical systems?

this compound’s amphiphilic structure allows it to modulate membrane binding via a "myristyl switch" mechanism. In HIV-1 Gag proteins, the myristyl group transitions between sequestered and exposed states, regulated by phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), which triggers conformational changes for membrane anchoring . This mechanism is critical for viral assembly and nuclear targeting .

Advanced Research Questions

Q. How can catalyst recycling be optimized in this compound hydrogenation?

The Ru-Macho-BH catalyst requires careful handling due to acid sensitivity. Full conversion of myristic acid in the esterification step is essential to avoid catalyst degradation. Post-reaction, filtration separates the catalyst from the product, and solvent-free conditions with added myristyl alcohol enhance catalyst solubility for reuse. Hydrogenation at 30 bar H₂ achieves complete conversion in 18 hours .

Q. What experimental designs address contradictions in reaction kinetics for solvent-free esterification?

Kinetic studies reveal a trade-off between temperature and alcohol concentration. While higher temperatures (up to 90°C) increase reaction rates, excessive myristyl alcohol mass fractions reduce efficiency. Response surface methodology (RSM) and factorial designs are recommended to model non-linear interactions, with pressure identified as a critical negative factor in enzymatic synthesis .

Q. How do entropic factors regulate myristate exposure in protein-lipid systems?

NMR studies demonstrate that this compound adopts equilibrium states (myr-exposed vs. myr-sequestered) with minimal structural changes. Entropic regulation, rather than mechanical conformational shifts, drives this equilibrium. Trimerization shifts the balance toward the exposed state, a process enhanced by Gag polyprotein domains that promote self-association .

Q. What advanced techniques resolve challenges in monitoring high-viscosity esterification systems?

Online FT-IR spectroscopy combined with chemometric modeling is validated for real-time analysis in multiphase systems (e.g., polyglycerol-laurate synthesis). This approach bypasses sampling errors and viscosity-related inaccuracies in traditional methods, enabling precise kinetic and thermodynamic data acquisition .

Methodological Considerations

Q. How to design experiments for studying this compound’s role in lipid raft targeting?

Use fluorescence microscopy or Förster resonance energy transfer (FRET) to track myristate-exposed Gag proteins in live cells. Mutagenesis studies (e.g., MA residue substitutions) combined with liposome-binding assays can elucidate PI(4,5)P₂-specific interactions .

Q. What protocols ensure reproducibility in enzymatic synthesis scale-up?

Standardize enzyme immobilization techniques (e.g., CALB on acrylic resin) and employ factorial design to optimize temperature, pressure, and catalyst loading. Validate batch consistency using FT-IR or HPLC-MS for yield quantification .

Contradictions and Limitations

  • Catalyst Sensitivity: Ru-Macho-BH requires strict acid-free conditions , whereas enzymatic methods tolerate mild acidity .
  • Analytical Trade-offs: FT-IR provides real-time data but requires chemometric calibration , while GC/HPLC offers precision but struggles with high-viscosity samples.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.